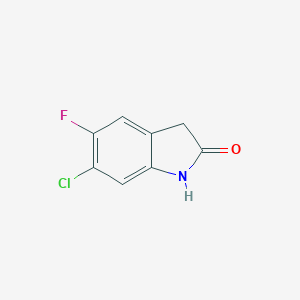

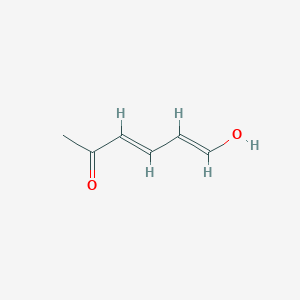

(S)-2-氨基-5-甲基己-4-烯酸

描述

Synthesis Analysis

The asymmetric synthesis of (S)-2-Amino-5-methylhex-4-enoic acid derivatives has been achieved through several methods. One notable approach includes the synthesis of 4-aminohex-5-enoic acid, a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase, with excellent enantioselectivity from L-glutamic acid, illustrating the use of novel protecting groups and key intermediate manipulations (Kwon, Keusenkothen, & Smith, 1992). Another pathway involves the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation, highlighting the importance of catalyst selection and reaction conditions for achieving high enantiomeric excess and overall yield (Burk et al., 2003).

Molecular Structure Analysis

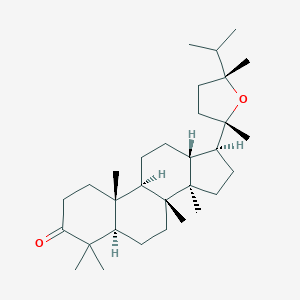

The molecular structure of (S)-2-Amino-5-methylhex-4-enoic acid derivatives has been extensively studied, with research focusing on the stereoselective synthesis of its stereoisomers. Investigations into the molecular structures and geometries of related compounds have been optimized using various techniques, including density functional theory (DFT) methods, to understand the compound's conformation and reactivity (Herdeis & Lütsch, 1993).

Chemical Reactions and Properties

(S)-2-Amino-5-methylhex-4-enoic acid and its analogs participate in a range of chemical reactions, demonstrating diverse chemical properties. For example, the photoisomerizations of related compounds have been examined, showing rapid cis/trans isomerization and conversion to cyclic structures, which are influenced by charge localization during photoisomerization (Childs et al., 1983).

Physical Properties Analysis

The physical properties of (S)-2-Amino-5-methylhex-4-enoic acid and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and material science. Studies focusing on the preparation and characterization of molecular crystals based on related compounds have contributed to understanding the stability and luminescent properties of these materials (Zhestkij et al., 2021).

Chemical Properties Analysis

The chemical properties of (S)-2-Amino-5-methylhex-4-enoic acid, including reactivity, stability, and interactions with various reagents, are essential for its application in chemical synthesis and biological systems. Research into enzyme-activated irreversible inhibitors has highlighted the compound's selectivity and mechanism of action, providing insights into its chemical behavior and potential therapeutic applications (Jung & Seiler, 1978).

科学研究应用

对植物中酶活性的影响:这种化合物是苯丙氨酸的类似物,可能影响诸如七叶树等植物物种中的苯丙氨酰-sRNA 合成酶的活性 (Fowden, 1968).

GABA-T 抑制剂:它作为 4-氨基丁酸-2-酮戊二酸氨基转移酶 (GABA-T) 的有效抑制剂,具有优异的对映选择性 (Kwon, Keusenkothen, & Smith, 1992).

哺乳动物脑中的催化抑制:这种氨基酸是大鼠脑 4-氨基丁酸氨基转移酶的选择性抑制剂,导致酶活性的不可逆丧失 (Lippert, Metcalf, Jung, & Casara, 1977).

对细胞分裂素活性影响:在生物测定中,这种酸已被证明可以抑制生长,尤其是在其未酯化的羧酸形式中 (Letham & Young, 1971).

天然来源中的存在:它已从天然来源(如新几内亚牛肝菌)中分离出来,以及其他氨基酸和类固醇 (Gellert, Halpern, & Rudzats, 1973).

对映选择性合成:已经开发了酶催化过程,用于对映选择性合成相关的非饱和 β-羟基酸 (Macritchie, Silcock, & Willis, 1997).

在科学研究中的合成:一种已开发的方法允许制备 N-保护的 (2E)-5-氨基-5-甲基己-2-烯酸,用于科学研究应用 (Jessen, Selvig, & Valsborg, 2001).

鸟氨酸氨基转移酶的抑制:与 (S)-2-氨基-5-甲基己-4-烯酸相关的化合物,如 4-氨基己-5-炔酸,抑制脑和肝中的鸟氨酸氨基转移酶,影响鸟氨酸降解 (Jung & Seiler, 1978).

从异亮氨酸中的生物合成:异亮氨酸已被确定为在七叶树中合成这种氨基酸的有效前体 (Fowden & Mazelis, 1971).

在焦磷酸交换中的作用:它参与某些七叶树物种中苯丙氨酰-tRNA 合成酶催化的焦磷酸交换反应 (Anderson & Fowden, 1970).

在药物应用中的代谢:相关化合物(如芳基己烯酸)的代谢在提供持续镇痛的药物(如吲哚美辛)方面具有重要意义 (Gillard & Belanger, 1987).

安全和危害

- Toxicity : (S)-AMHEA is generally considered low-toxicity . However, specific safety data should be consulted.

- Handling Precautions : Standard laboratory precautions apply during handling and synthesis.

未来方向

Research on (S)-AMHEA continues to evolve:

- Biomedical Applications : Investigate its potential as a therapeutic agent or precursor.

- Enzymatic Approaches : Explore novel enzymatic routes for efficient synthesis.

- Structural Studies : Understand its interactions with proteins and receptors.

Remember that this analysis provides a starting point, and further exploration of the literature is essential for a comprehensive understanding of (S)-AMHEA’s properties and applications1.

属性

IUPAC Name |

(2S)-2-amino-5-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARHOAIGIRUNR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-5-methylhex-4-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)